molecular formula C32H60O6 B14727188 Octane-1,4,7-triyl trioctanoate CAS No. 4958-17-2

Octane-1,4,7-triyl trioctanoate

Cat. No.: B14727188
CAS No.: 4958-17-2
M. Wt: 540.8 g/mol
InChI Key: LKDNYUUWPLUNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octane-1,4,7-triyl trioctanoate is a chemical compound with the molecular formula C32H60O6. It is an ester formed from octane-1,4,7-triol and octanoic acid. This compound is characterized by its three ester functional groups, which are aliphatic in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octane-1,4,7-triyl trioctanoate typically involves the esterification reaction between octane-1,4,7-triol and octanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Octane-1,4,7-triyl trioctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octane-1,4,7-triyl trioctanoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of octane-1,4,7-triyl trioctanoate involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of octane-1,4,7-triol and octanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Octane-1,4,7-triyl trioctanoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their molecular structures and the number of ester groups, which can influence their reactivity and applications.

Properties

CAS No.

4958-17-2

Molecular Formula

C32H60O6

Molecular Weight

540.8 g/mol

IUPAC Name

4,7-di(octanoyloxy)octyl octanoate

InChI

InChI=1S/C32H60O6/c1-5-8-11-14-17-22-30(33)36-27-20-21-29(38-32(35)24-19-16-13-10-7-3)26-25-28(4)37-31(34)23-18-15-12-9-6-2/h28-29H,5-27H2,1-4H3

InChI Key

LKDNYUUWPLUNGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCCC(CCC(C)OC(=O)CCCCCCC)OC(=O)CCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.